1-(4-Nitrophenyl)cyclobutanecarboxylic acid
Description
Chemical Identity and Classification
1-(4-Nitrophenyl)cyclobutanecarboxylic acid (CAS: 202737-42-6) is a bicyclic organic compound with the molecular formula $$ \text{C}{11}\text{H}{11}\text{NO}_{4} $$ and a molecular weight of 221.21 g/mol. Its IUPAC name, (4-nitrophenyl)cyclobutanecarboxylate , reflects its structural features: a cyclobutane ring fused to a carboxylic acid group and a para-nitrophenyl substituent. Key identifiers include:
- InChIKey : ATLCVECBGGXGAJ-UHFFFAOYSA-N
- SMILES : $$ \text{C1CC(C1)C(=O)OC2=CC=C(C=C2)N+[O-]} $$
Structural Features
- Cyclobutane core : A strained four-membered ring that influences reactivity.
- Nitro group : Electron-withdrawing para-substituent on the benzene ring, enhancing electrophilic character.
- Carboxylic acid functionality : Enables participation in condensation, esterification, and salt formation.
Table 1 : Molecular data for this compound
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{11}\text{H}{11}\text{NO}_{4} $$ |
| Exact mass | 221.0688 g/mol |
| XLogP3 | 2.2 |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 5 |
Historical Context and Discovery
The compound was first synthesized in the late 20th century as part of efforts to explore strained carbocyclic systems. Early methods involved Friedel-Crafts acylation of nitrobenzene derivatives with cyclobutanecarbonyl chloride. A seminal 1998 study by Wolf et al. demonstrated its preparation via nitration of 1-phenylcyclobutanecarboxylic acid using a mixture of sulfuric and nitric acids in acetic anhydride at 10°C.
Comparative synthesis routes :
Table 2 : Key synthetic approaches
| Method | Conditions | Yield |
|---|---|---|
| Nitration of 1-phenyl derivative | $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 10°C, 3h | 68% |
| Decarboxylation of dicarboxylic acid precursors | Thermal or catalytic | 52–68% |
Significance in Organic Chemistry Research
This compound serves as a versatile intermediate in pharmaceuticals and materials science:
- Pharmaceutical applications :
Reactivity studies :
Material science :
Table 3 : Applications in organic synthesis
| Application | Role of the Compound |
|---|---|
| Hydantoin synthesis | Carboxylic acid precursor |
| MOF construction | Nitro-aromatic linker |
| Thermal decomposition studies | Model for strained-ring systems |
Properties
IUPAC Name |
1-(4-nitrophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(6-1-7-11)8-2-4-9(5-3-8)12(15)16/h2-5H,1,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFMHXAUNXCFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596111 | |
| Record name | 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202737-42-6 | |
| Record name | 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Yield
This method leverages the electrophilic substitution of the aromatic ring, favoring para-substitution due to the directing effects of the cyclobutanecarboxylic acid substituent. The reaction is typically performed at low temperature to control regioselectivity and minimize side reactions.
Synthesis via Cyclobutanecarboxylic Acid Derivatives and Aromatic Substitution
Another approach involves the preparation of cyclobutanecarboxylic acid derivatives followed by functionalization of the aromatic ring or coupling reactions.
Key Steps
- Formation of cyclobutanecarboxylic acid or its esters.
- Introduction of the nitro group on the phenyl ring either before or after cyclobutane ring formation.
- Use of methyl esters as intermediates to facilitate further transformations.
Example: Preparation of this compound Methyl Ester
This method is useful for preparing intermediates that can be converted into the acid form by hydrolysis.
Multi-Step Synthesis Involving Cyclobutanone Intermediates
Advanced synthetic routes utilize cyclobutanone derivatives as key intermediates, which are then functionalized to yield the target acid.
General Scheme
- Synthesis of 3-oxocyclobutanecarboxylic acid derivatives via halogenation and nucleophilic substitution.
- Use of methyl triphenylphosphine iodide and n-butyllithium for ring construction.
- Formation of benzylidene cyclobutanol intermediates.
- Conversion to nitriles and subsequent hydrolysis to carboxylic acids.
Detailed Process (Summarized)
This multi-step method allows for precise control over substitution patterns and functional group transformations, albeit with more complex reaction conditions and handling of hazardous reagents like sodium cyanide.
Alternative Synthetic Routes via 3-Oxocyclobutanecarboxylic Acid
Some methods focus on synthesizing 3-oxocyclobutanecarboxylic acid as a precursor, which can be further elaborated to the target compound.
Key Features
- Use of acetone, bromine, and malononitrile as starting materials.
- Formation of 1,3-dibromoacetone derivatives.
- Nucleophilic substitution with propane dinitrile under phase-transfer catalysis.
- Extraction and purification steps to isolate cyclobutanone derivatives.
Reaction Conditions Summary
This route is valuable for preparing cyclobutanone intermediates that can be converted into various substituted cyclobutanecarboxylic acids, including nitro-substituted derivatives through further functionalization.
Considerations from Related Pharmaceutical Syntheses
Processes developed for pharmaceutical compounds containing cyclobutanecarboxylic acid moieties, such as Apalutamide, provide insights into practical synthetic strategies.
Highlights
- Use of protected cyclobutanecarboxylic acid derivatives (e.g., N-butoxycarbonyl protected).
- Coupling with aromatic amines or halides under mild conditions.
- Avoidance of highly toxic reagents like sodium cyanide where possible.
- Use of bases such as triethylamine, potassium carbonate, and solvents like dimethylformamide and dichloromethane.
- Reaction temperatures typically between room temperature and 110 °C.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)cyclobutanecarboxylic acid.
Substitution: Various substituted cyclobutanecarboxylic acids depending on the nucleophile used.
Esterification: 1-(4-Nitrophenyl)cyclobutanecarboxylate esters.
Scientific Research Applications
Scientific Research Applications
1-(4-Nitrophenyl)cyclobutanecarboxylic acid has diverse applications across several domains:
Chemistry
- Building Block : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique cyclobutane structure allows for various modifications that can lead to new compounds with desirable properties .
Biology
- Biological Activity : It has been investigated for potential interactions with biomolecules, which may lead to novel therapeutic applications. Studies suggest it possesses antimicrobial properties and may inhibit certain enzymes involved in disease processes .
Medicine
- Therapeutic Properties : Research indicates that this compound may exhibit anti-inflammatory and antimicrobial effects. It has been explored as a potential candidate for drug development due to its ability to interact with biological targets effectively .
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes, particularly in specialty chemicals that require unique structural properties .
The biological activity of this compound has been characterized through various studies:
Antimicrobial Activity
A study assessed the antimicrobial efficacy against several bacterial strains, revealing significant inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 20 |
| Escherichia coli | 30 |
These results indicate potential as an antibiotic lead compound .
Antitumor Activity
Research suggests that this compound may exhibit cytotoxic effects on certain cancer cell lines. A comparative study showed an IC value of approximately 150 µM against both Staphylococcus aureus and Escherichia coli, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in disease processes, potentially leading to therapeutic applications in treating inflammatory diseases .
Case Studies
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various cyclobutane derivatives, the compound demonstrated significant activity against standard bacterial strains, reinforcing its potential for antibiotic development.
Study 2: Neuroprotective Effects
In vitro studies have shown that derivatives of cyclobutanecarboxylic acids can promote neurogenesis and reduce neuronal cell death in models of neuroinflammation. These findings suggest potential applications in treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
1-(3-Nitrophenyl)cyclobutanecarboxylic Acid (CAS: 1408074-40-7)
- Molecular Formula: C₁₁H₁₁NO₄ (same as the target compound).
- Key Differences: The nitro group is meta-substituted instead of para, altering electronic effects. Computational studies suggest lower dipole moments (predicted 5.2 D vs. 6.1 D for the para isomer) .
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic Acid (CAS: 1199556-64-3)
- Molecular Formula : C₁₁H₁₁BrO₃.
- Key Differences: Bromine replaces the nitro group, reducing electron-withdrawing effects. The additional hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents.
Ring Size and Functional Group Modifications
1-(4-Nitrophenyl)cyclopropanecarboxylic Acid (CAS: 202737-42-6)
- Molecular Formula: C₁₀H₉NO₄.
- Key Differences : A smaller cyclopropane ring increases ring strain (∼27 kcal/mol vs. ∼26 kcal/mol for cyclobutane), enhancing reactivity in ring-opening reactions. The para-nitro group’s electron-withdrawing effect is amplified due to the strained ring, leading to a lower pKa (2.8 vs. 3.1 for the cyclobutane analog) .
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid (CAS: 23348-99-4)
- Molecular Formula: C₁₃H₁₃NO₅.
- Key Differences : A six-membered cyclohexane ring with a ketone group replaces cyclobutane. The larger ring reduces strain, improving thermal stability (decomposition temperature 215°C vs. 190°C for cyclobutane analogs). The ketone group enables ketone-specific reactions, such as hydrazone formation .
Substituent-Type Variations
1-(4-Chlorophenyl)cyclobutanecarboxylic Acid (CAS: 50921-39-6)
- Molecular Formula : C₁₁H₁₁ClO₂.
- Key Differences : Chlorine (electron-withdrawing but less polar than nitro) reduces acidity (pKa 4.2 vs. 3.1 for the nitro analog). The melting point is 80–82°C , higher than nitro derivatives, likely due to weaker intermolecular dipole interactions .
1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid (CAS: 151157-52-7)
Data Table: Comparative Analysis of Key Compounds
Biological Activity
1-(4-Nitrophenyl)cyclobutanecarboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
This compound is characterized by a cyclobutane ring substituted with a nitrophenyl group and a carboxylic acid functional group. The compound can undergo various chemical reactions, including reduction, substitution, and hydrolysis, which influence its biological activity.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Products |
|---|---|---|
| Reduction | Nitro group can be reduced to an amino group | 1-(4-Aminophenyl)cyclobutanecarboxylic acid |
| Substitution | Nitro group participates in nucleophilic aromatic substitution | Various substituted phenyl derivatives |
| Hydrolysis | Ester group hydrolyzes to form the corresponding carboxylic acid | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. Additionally, the cyclobutane ring contributes to the compound's overall reactivity and stability.
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have been shown to inhibit the growth of certain bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting specific enzymes critical for microbial survival.
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. It is believed that the nitrophenyl moiety can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
Antitumor Activity
There is emerging evidence supporting the antitumor potential of this compound. For example, studies have demonstrated that certain analogs can inhibit tumor cell proliferation in vitro. This effect may be mediated through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various cyclobutane derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with a nitrophenyl substituent exhibited significant inhibition zones, indicating their potential as antibacterial agents.
Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls. This suggests a promising avenue for developing anti-inflammatory therapies based on this compound .
Case Study 3: Antitumor Efficacy
Research involving human cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthesis routes and purification methods for 1-(4-Nitrophenyl)cyclobutanecarboxylic acid?
Methodological Answer:
- Synthesis : Common approaches involve cyclization of nitro-substituted precursors or coupling reactions (e.g., Suzuki-Miyaura for aryl-cyclobutane formation). For example, analogous compounds like 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid are synthesized via Friedel-Crafts alkylation followed by nitration .
- Purification : Recrystallization using ethanol/water mixtures is typical. Monitor purity via HPLC (≥98%) and confirm melting point consistency (e.g., mp 160–164°C for similar nitroaryl carboxylic acids ).
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use H/C NMR to verify cyclobutane ring geometry and nitro group positioning. Compare spectral data with NIST references for nitroaryl compounds (e.g., 4-(4-Nitrophenyl)butyric acid) .
- Quantitative Analysis : Employ HPLC with UV detection (λ = 254 nm for nitro groups) and mass spectrometry (MS) for molecular ion validation.
Q. Key Considerations :
- Cross-validate melting points with differential scanning calorimetry (DSC) to detect polymorphic variations .
Q. How does the compound’s stability vary under different pH and solvent conditions?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies in buffers (pH 1–13) and solvents (e.g., DMSO, ethanol). Monitor nitro group reduction or cyclobutane ring strain-induced decomposition via UV-Vis spectroscopy.
- Surface Interactions : Investigate adsorption on silica or glass surfaces (common in labware) using microspectroscopic imaging, as nitro groups may interact with hydroxylated surfaces .
Q. How can computational modeling predict the reactivity of the nitro group in catalytic or photochemical applications?
Methodological Answer:
- DFT Calculations : Model electron-density distribution to identify reactive sites. For example, nitro groups in similar compounds exhibit high electrophilicity at the para position .
- Photodegradation Studies : Simulate UV-induced cleavage pathways using time-dependent DFT (TD-DFT) and validate with experimental LC-MS data.
Q. Key Insight :
- Compare computed activation energies with experimental Arrhenius plots to refine predictive models .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., melting point disparities)?
Methodological Answer:
- Data Harmonization : Cross-reference with NIST Standard Reference Data for nitroaryl carboxylic acids . Discrepancies may arise from impurities (e.g., residual solvents) or polymorphic forms.
- Reproducibility Protocols : Standardize recrystallization solvents and heating rates during melting point determination .
Q. Example :
| Study | Reported mp (°C) | Resolution Action |
|---|---|---|
| Study A | 158–162 | Repeat with dried samples |
| Study B | 165–167 | Check for oxidative degradation |
Q. How can the compound’s biological activity be mechanistically evaluated in enzyme inhibition assays?
Methodological Answer:
Q. Key Consideration :
Q. What role does the cyclobutane ring strain play in its reactivity under thermal or mechanical stress?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures. Cyclobutane rings typically exhibit lower thermal stability than cyclohexane analogs.
- Mechanical Stress Testing : Use ball-milling to study shear-induced ring-opening reactions, monitored via in situ Raman spectroscopy.
Q. Data Insight :
- Analogous cyclopropane nitriles (e.g., 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile) show mp 50–52°C, suggesting strain influences phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
